6,7-Difluoroindoline-2,3-dione

説明

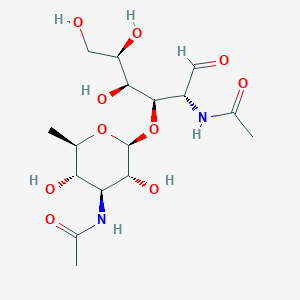

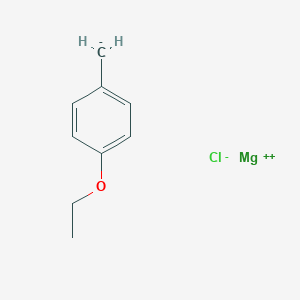

Molecular Structure Analysis

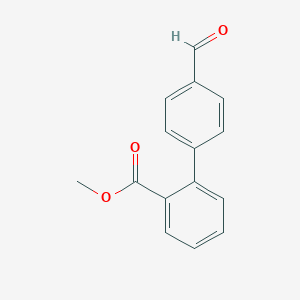

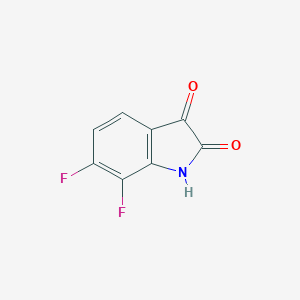

The molecular structure of 6,7-Difluoroindoline-2,3-dione consists of 8 carbon atoms, 3 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms. The molecular weight is 183.11 g/mol.Physical And Chemical Properties Analysis

6,7-Difluoroindoline-2,3-dione is a solid at room temperature . It has a predicted density of 1.578±0.06 g/cm3 . The InChI code for this compound is 1S/C8H3F2NO2/c9-4-2-1-3-6(5(4)10)11-8(13)7(3)12/h1-2H,(H,11,12,13) .科学的研究の応用

Synthesis of Chiral Complexes and Catalytic Activity

Research by He, Wang, Gao, and Gu (2017) explored the synthesis of chiral C,N-palladium and iridium complexes using a compound structurally related to 6,7-difluoroindoline-2,3-dione. These complexes exhibited catalytic activity in hydrogenation and 1,2-addition reactions, underscoring the potential utility of 6,7-difluoroindoline-2,3-dione derivatives in catalysis and organic synthesis (He et al., 2017).

Corrosion Inhibition

A 2020 study by Chafiq et al. investigated the inhibition properties of certain compounds, including those structurally akin to 6,7-difluoroindoline-2,3-dione, for mild steel corrosion in acidic environments. This implies potential applications in corrosion prevention (Chafiq et al., 2020).

Organic Solar Cells

Gupta et al. (2017) explored the use of a small molecular non-fullerene electron acceptor related to 6,7-difluoroindoline-2,3-dione for organic solar cells, highlighting its significant optoelectronic properties and efficiency in energy conversion (Gupta et al., 2017).

Supramolecular Liquid Crystals

The self-assembly and self-organization into a thermotropic, columnar, discotic phase of 6,7-Bis(alkyloxy)-2,3-dihydrophthalazine-1,4-diones, a compound related to 6,7-difluoroindoline-2,3-dione, were demonstrated in a study by Suárez et al. (1998). This indicates potential applications in the field of liquid crystal technology (Suárez et al., 1998).

Synthesis of Novel Compounds

Khaliullin and Klen (2010) proposed a new method for synthesizing 6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-diones, which are structurally similar to 6,7-difluoroindoline-2,3-dione. This research contributes to the development of new synthetic methods in organic chemistry (Khaliullin & Klen, 2010).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to avoid breathing dust, mist, or gas, and to ensure adequate ventilation .

特性

IUPAC Name |

6,7-difluoro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F2NO2/c9-4-2-1-3-6(5(4)10)11-8(13)7(3)12/h1-2H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFHXSUOLKDGHLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=O)C(=O)N2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624189 | |

| Record name | 6,7-Difluoro-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Difluoroindoline-2,3-dione | |

CAS RN |

158580-95-1 | |

| Record name | 6,7-Difluoroisatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158580-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7-Difluoro-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。